Cas no 736989-94-9 (4-bromo-N-cyclohexyl-2-fluorobenzamide)
4-bromo-N-cyclohexyl-2-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-N-cyclohexyl-2-fluorobenzamide
- Benzamide, 4-bromo-N-cyclohexyl-2-fluoro-
- 4-Bromo-N-cyclohexyl-2-fluoro-benzamide
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- MDL: MFCD09933369
- Inchi: 1S/C13H15BrFNO/c14-9-6-7-11(12(15)8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17)
- InChI Key: CZZKELBHYUIJHM-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)F)C(NC1CCCCC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 268
- XLogP3: 3.8
- Topological Polar Surface Area: 29.1
4-bromo-N-cyclohexyl-2-fluorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263101-1g |
4-Bromo-N-cyclohexyl-2-fluorobenzamide |
736989-94-9 | 98% | 1g |
¥684.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1263101-5g |
4-Bromo-N-cyclohexyl-2-fluorobenzamide |
736989-94-9 | 98% | 5g |
¥1644.00 | 2024-07-28 | |
| abcr | AB560100-5 g |
4-Bromo-N-cyclohexyl-2-fluorobenzamide; . |
736989-94-9 | 5g |
€272.00 | 2022-08-31 | ||
| abcr | AB560100-5g |
4-Bromo-N-cyclohexyl-2-fluorobenzamide; . |
736989-94-9 | 5g |
€288.50 | 2023-08-31 |
4-bromo-N-cyclohexyl-2-fluorobenzamide Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 4-bromo-N-cyclohexyl-2-fluorobenzamide
4-Bromo-N-Cyclohexyl-2-Fluorobenzamide (CAS No. 736989-94-9): A Comprehensive Overview
4-Bromo-N-Cyclohexyl-2-Fluorobenzamide (CAS No. 736989-94-9) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 4-bromo-N-cyclohexyl-2-fluorobenzamide consists of a benzamide core with a bromine atom at the 4-position and a fluorine atom at the 2-position, along with a cyclohexyl substituent on the amide nitrogen. This specific arrangement of functional groups imparts unique chemical and biological properties to the compound, making it an interesting candidate for further investigation.
Recent studies have highlighted the significance of 4-bromo-N-cyclohexyl-2-fluorobenzamide in several areas of research. One notable application is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of a key enzyme implicated in neurodegenerative diseases, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease.
In addition to its enzymatic inhibition properties, 4-bromo-N-cyclohexyl-2-fluorobenzamide has also been explored for its anti-inflammatory effects. Research conducted by a team at the University of California, San Francisco, revealed that this compound exhibits potent anti-inflammatory activity by modulating the expression of pro-inflammatory cytokines. This finding opens up new avenues for its use in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 4-bromo-N-cyclohexyl-2-fluorobenzamide has also been extensively studied. Preclinical data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential use as an oral therapeutic agent. These characteristics suggest that the compound can be effectively delivered to target tissues and maintain sufficient plasma concentrations to exert its therapeutic effects.
To further enhance its therapeutic potential, researchers are investigating various derivatives and analogs of 4-bromo-N-cyclohexyl-2-fluorobenzamide. By modifying specific functional groups or introducing additional substituents, scientists aim to optimize the compound's potency, selectivity, and safety profile. For example, a recent study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of several derivatives with improved binding affinity to the target enzyme.
The safety and toxicity profile of 4-bromo-N-cyclohexyl-2-fluorobenzamide is another critical aspect being evaluated. Preliminary toxicological studies have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. However, more comprehensive safety assessments are necessary to ensure its suitability for clinical use.
In conclusion, 4-bromo-N-cyclohexyl-2-fluorobenzamide (CAS No. 736989-94-9) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, paving the way for innovative treatments in various medical fields.
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